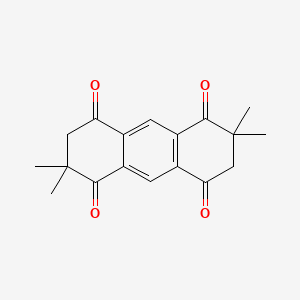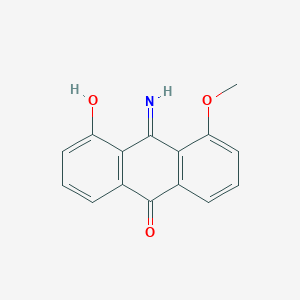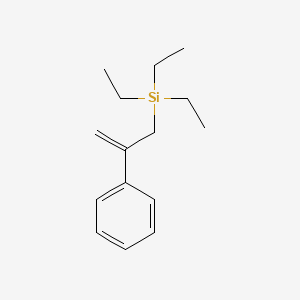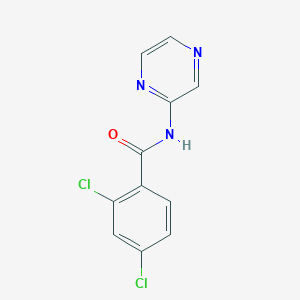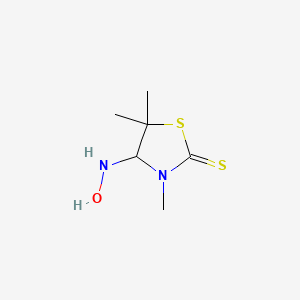![molecular formula C13H18N2OS2 B14335614 N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide CAS No. 105246-31-9](/img/structure/B14335614.png)
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide is an organic compound characterized by its unique structure, which includes a diethylcarbamothioyl group attached to a sulfanyl group, and a 4-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diethylcarbamothioic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with a sulfanylating agent to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The diethylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzamide moiety may also interact with specific receptors or enzymes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
N-[(Diethylcarbamothioyl)sulfanyl]-4-chlorobenzamide:
N-[(Diethylcarbamothioyl)sulfanyl]-4-nitrobenzamide: The nitro group can enhance the compound’s reactivity, particularly in reduction reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
105246-31-9 |
|---|---|
Molekularformel |
C13H18N2OS2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
[(4-methylbenzoyl)amino] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H18N2OS2/c1-4-15(5-2)13(17)18-14-12(16)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
HCAPEHDVUQXXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SNC(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
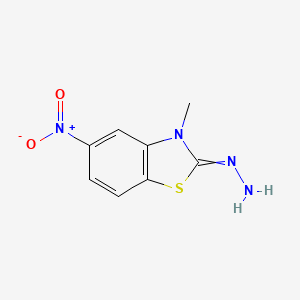
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
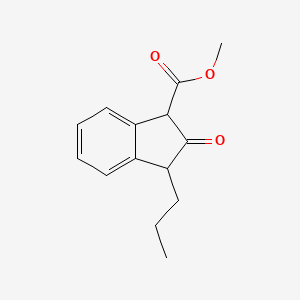
![[[Azido(phenyl)methylidene]amino] 4-methylbenzoate](/img/structure/B14335557.png)
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
